3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of both triazole and thiadiazole rings in a single molecule provides a unique scaffold that can interact with various biological targets, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with 4-ethylbenzoyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolothiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolothiadiazole scaffold .
Comparison with Similar Compounds
Similar Compounds
- 3-Arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-Dialkyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-Methoxyphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl groups on both the triazole and phenyl rings can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C13H14N4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S/c1-3-9-5-7-10(8-6-9)12-16-17-11(4-2)14-15-13(17)18-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZREXMHXOZPGXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
Origin of Product |
United States |
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